2,3,4,5-Tetrafluoro-6-iodobenzoic acid

Description

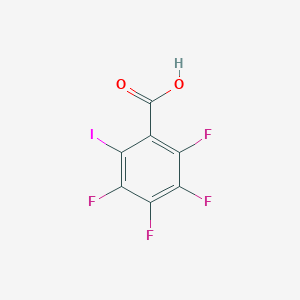

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4IO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICQUVTZFSOOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,4,5-Tetrafluoro-6-iodobenzoic acid chemical properties

An In-depth Technical Guide to 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in advanced chemical synthesis. Its unique substitution pattern, featuring a dense array of electron-withdrawing fluorine atoms, an acidic carboxyl group, and a reactive iodine atom, imparts a combination of stability and versatile reactivity. This guide offers a comprehensive overview of its chemical properties, synthetic utility, and key applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this powerful synthetic intermediate. Primarily utilized in medicinal chemistry and materials science, its structure is pivotal for introducing fluorinated moieties into complex molecules, often enhancing metabolic stability and bioavailability in pharmaceutical candidates.[1]

Core Physicochemical and Safety Profile

The compound is typically a white to off-white solid, requiring refrigerated storage to maintain its integrity.[2][3] Its highly fluorinated nature significantly influences its physical and chemical characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110625-15-5 | [2] |

| Molecular Formula | C₇HF₄IO₂ | [2][4] |

| Molecular Weight | 319.98 g/mol | [2][4] |

| Appearance | White to off-white solid | [2] |

| Purity | >95-98% | [2][3] |

| Storage Temperature | Refrigerator | [3] |

| IUPAC Name | This compound | [3][4] |

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich and Fluorochem safety data sheets.[3][5]

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Dispose of contaminated gloves after use.[5]

-

Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed. If dust is generated, a particle filter respirator is recommended.[6][7]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][8]

-

Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][6]

Caption: Standard laboratory workflow for safely handling hazardous chemical compounds.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary reactive sites: the carboxylic acid group and the carbon-iodine (C-I) bond. The heavily fluorinated aromatic ring is relatively inert to electrophilic substitution but activates the C-I bond for various transformations.

-

Carboxylic Acid Group: The -COOH group undergoes standard transformations, such as esterification, conversion to acid chlorides, and amide bond formation. These reactions provide a handle for linking the fluorinated ring to other molecular scaffolds.

-

Carbon-Iodine Bond: The C-I bond is the key to the molecule's utility as a building block. The iodine atom serves as a versatile leaving group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly valuable for cross-coupling reactions, making it a cornerstone for constructing complex molecules in medicinal chemistry.[1]

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Caption: Major reaction pathways for this compound.

Synthesis Protocols

The synthesis of polyhalogenated benzoic acids often involves multi-step sequences starting from commercially available materials. One documented approach involves the decarboxylation of a tetrafluorophthalic acid precursor. While multiple routes exist, including those starting from tetrachlorophthalic anhydride, the following protocol is based on a method described for the analogous non-iodinated compound, which illustrates the core decarboxylation step.[9][10][11]

Exemplary Synthesis: Decarboxylation of Tetrafluorophthalic Acid

This protocol outlines a general procedure for the selective removal of one carboxyl group from a phthalic acid derivative, a common strategy in this area of chemistry.

Step-by-Step Methodology:

-

Reaction Setup: To a two-liter flask, add the starting material, 3,4,5,6-Tetrafluorophthalic acid (58 g).[9]

-

Solvent Addition: Add dimethyl sulfoxide (230 ml) followed by triethylamine (11.5 ml).[9]

-

Heating: Heat the mixture with stirring to 115-120°C over a 20-minute period and maintain this temperature for an additional 35-40 minutes.[9]

-

Workup - Quenching and Extraction: Cool the reaction mixture with an ice bath. Add demineralized water (580 ml), n-butyl ether (250 ml), and toluene (350 ml).[9]

-

Acidification: Cautiously add 99% sulfuric acid (3.5 ml) with continuous stirring and cooling.[9]

-

Phase Separation: Separate the layers and extract the aqueous layer twice with toluene (580 ml and 290 ml portions).[9]

-

Washing: Wash the combined organic layers with three 150 ml portions of 2% aqueous sulfuric acid.[9]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (60 g). Add activated carbon (11.5 g, e.g., Darco S-51) and filter the mixture.[9]

-

Isolation: Concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum at 50-60°C for seven hours to yield the final product.[9]

This protocol is adapted from a synthesis of 2,3,4,5-tetrafluorobenzoic acid and serves as an illustrative example of the decarboxylation step.

Caption: A generalized workflow for the synthesis via decarboxylation.

Core Applications in Research and Development

The unique structural features of this compound make it an invaluable intermediate in several high-value sectors.

-

Pharmaceutical Synthesis: Its primary application is in the synthesis of pharmaceuticals. Fluorine substitution is a widely used strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for certain fluoroquinolone antibacterials and other complex active pharmaceutical ingredients (APIs).[1][12] The iodine handle allows for its facile incorporation into drug scaffolds via cross-coupling chemistry.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[1][12] This building block is used in the development of new crop protection agents.[12]

-

Functional Materials and Polymers: The high fluorine content can impart desirable properties such as thermal stability and specific electronic characteristics.[1] This makes it a useful monomer or intermediate in the preparation of specialty polymers and functional materials for advanced technological applications, including liquid crystals.[1][12]

Conclusion

This compound is a synthetically versatile and highly valuable chemical intermediate. Its dense fluorination provides metabolic stability, while the orthogonal reactivity of its carboxylic acid and iodo functionalities allows for its strategic incorporation into a wide array of complex molecules. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is crucial for unlocking its full synthetic potential. Its continued use as a key building block underscores the critical role of fluorination chemistry in modern molecular design and innovation.

References

-

PubChem. This compound | C7HF4IO2 | CID 13704753. [Link]

-

MySkinRecipes. This compound. [Link]

-

Autech. Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applications. [Link]

-

Speedchemical. 2,3,4,6-Tetrafluoro-5-iodo-benzoic acid. [Link]

-

MDPI. 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. [Link]

-

PubChem. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549. [Link]

- Google Patents. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid.

-

ResearchGate. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. [Link]

- Google Patents. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

- Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 110625-15-5 [sigmaaldrich.com]

- 4. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. innospk.com [innospk.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science.[1] While a direct, detailed synthetic protocol for this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust and scientifically sound pathway based on well-established principles of organic synthesis, including the preparation of the precursor 2,3,4,5-tetrafluorobenzoic acid and its subsequent ortho-iodination. This document also presents a thorough characterization profile, with predicted spectroscopic data, to aid in the identification and quality assessment of the target compound.

Introduction: The Significance of Polyfluorinated Aryl Iodides

Polyfluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The introduction of an iodine atom into a polyfluorinated aromatic ring, as in this compound, provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. This makes the title compound a key intermediate for the synthesis of complex molecular architectures.[1]

This guide will first detail the synthesis of the precursor, 2,3,4,5-tetrafluorobenzoic acid, followed by a proposed, robust method for its regioselective iodination to yield the desired this compound.

Synthesis of this compound: A Two-Stage Approach

The synthesis of the target compound is logically approached in two main stages: the preparation of the 2,3,4,5-tetrafluorobenzoic acid precursor, followed by the crucial ortho-iodination step.

Stage 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

Several routes for the synthesis of 2,3,4,5-tetrafluorobenzoic acid have been reported. A common and effective method starts from tetrachlorophthalic anhydride, involving a sequence of imidation, fluorination, hydrolysis, and decarboxylation.[2][3][4] This multi-step process offers a reliable pathway to the key precursor.

Experimental Workflow: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

Caption: Multi-step synthesis of 2,3,4,5-tetrafluorobenzoic acid.

Detailed Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid from Tetrachlorophthalic Anhydride

-

Step 1: Imidation. Tetrachlorophthalic anhydride is reacted with aniline in a suitable solvent such as acetic acid, often with a phase transfer catalyst to improve reaction efficiency, to form N-phenyl-tetrachlorophthalimide.[2][3]

-

Step 2: Fluorination. The chlorinated phthalimide is then subjected to a halogen exchange reaction using an excess of potassium fluoride in a high-boiling aprotic polar solvent like sulfolane to yield N-phenyl-tetrafluorophthalimide.

-

Step 3: Hydrolysis. The resulting tetrafluorophthalimide is hydrolyzed, typically using a strong base like potassium hydroxide, followed by acidification to open the imide ring and form tetrafluorophthalic acid.

-

Step 4: Decarboxylation. The final step involves the decarboxylation of tetrafluorophthalic acid, which can be achieved by heating in a high-boiling solvent, to afford the desired 2,3,4,5-tetrafluorobenzoic acid.[4]

Stage 2: Ortho-Iodination of 2,3,4,5-Tetrafluorobenzoic Acid

The introduction of an iodine atom at the C-6 position, ortho to the carboxylic acid group, is the critical transformation to obtain the target molecule. The carboxylic acid group can act as a directing group in certain metal-catalyzed C-H activation reactions.[5] Alternatively, a directed ortho-lithiation followed by quenching with an iodine source is a powerful and well-established method for the regioselective functionalization of aromatic compounds.

Proposed Reaction: Ortho-Iodination

Caption: Proposed ortho-iodination of 2,3,4,5-tetrafluorobenzoic acid.

Proposed Protocol: Synthesis of this compound

This proposed protocol is based on the principles of directed ortho-metalation, a widely used strategy for the functionalization of substituted aromatic rings.

-

Preparation of the Lithiating Agent: A solution of lithium diisopropylamide (LDA) is freshly prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Ortho-Lithiation: A solution of 2,3,4,5-tetrafluorobenzoic acid in anhydrous THF is slowly added to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period of time to ensure complete deprotonation at the position ortho to the carboxylic acid directing group.

-

Iodination: A solution of iodine (I₂) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is then acidified with a dilute solution of hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure of the molecule and data from similar compounds.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white solid.[6] |

| Molecular Formula | C₇HF₄IO₂[6][7] |

| Molecular Weight | 319.98 g/mol [6][7] |

| ¹H NMR | A broad singlet in the downfield region (δ > 10 ppm) corresponding to the carboxylic acid proton. |

| ¹³C NMR | Signals for the seven carbon atoms, with characteristic C-F and C-I couplings. The carboxyl carbon will appear at a lower field. |

| ¹⁹F NMR | Four distinct signals for the four non-equivalent fluorine atoms, showing complex splitting patterns due to F-F couplings. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and C-F and C-I stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 319.9, along with characteristic fragmentation patterns. |

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By detailing the preparation of the necessary precursor and proposing a robust ortho-iodination strategy, this document provides a valuable resource for researchers and scientists working in the fields of medicinal chemistry and materials science. The predicted characterization data serves as a crucial reference for the verification of the synthesized product. The availability of this important building block will undoubtedly facilitate the development of novel fluorinated molecules with enhanced properties.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Retrieved from [Link]

-

Korea Science. (n.d.). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Retrieved from [Link]

-

Semantic Scholar. (2010). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Havasel, H., Soltani, R., Eshghi, H., & Ghaderi, A. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 13C NMR spectrum [chemicalbook.com]

- 3. colorado.edu [colorado.edu]

- 4. [PDF] Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals, agrochemicals, and functional materials. The presence of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity. Within the arsenal of fluorinated building blocks, 2,3,4,5-Tetrafluoro-6-iodobenzoic acid (CAS Number: 110625-15-5) has emerged as a particularly valuable and versatile intermediate.[1]

This technical guide provides an in-depth exploration of the properties and applications of this compound, with a focus on its utility as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its successful application in a laboratory setting. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 110625-15-5 | |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇HF₄IO₂ | [2][3] |

| Molecular Weight | 319.98 g/mol | [2][3] |

| Physical Form | White to off-white solid | [3] |

| Purity | Typically >95% | |

| Storage | Refrigerator |

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from its dual functionality: a highly fluorinated aromatic ring and a reactive carbon-iodine bond. This combination makes it a sought-after precursor for two key classes of synthetic transformations.

Precursor to Hypervalent Iodine Reagents

Hypervalent iodine compounds have gained prominence as mild and selective oxidizing agents, offering a greener alternative to many heavy metal-based reagents.[4] this compound can be readily oxidized to form hypervalent iodine(III) and iodine(V) species. The electron-withdrawing nature of the tetrafluorinated ring enhances the electrophilicity and reactivity of the resulting hypervalent iodine center.

A common transformation is the oxidation to a 1-hydroxy-1,2-benziodoxol-3(1H)-one derivative, a class of compounds that includes the well-known oxidizing agent 2-Iodoxybenzoic acid (IBX). The fluorinated analogue derived from this compound is expected to exhibit modified reactivity and solubility profiles.

Experimental Protocol: Synthesis of a Tetrafluoro-IBX Analogue

This protocol is a representative procedure for the oxidation of this compound to its corresponding hypervalent iodine(V) reagent.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Addition of Oxidant: To the stirred solution, add an oxidizing agent such as potassium monopersulfate (Oxone®, 2.0-3.0 eq) or sodium hypochlorite (bleach, excess) portion-wise. The reaction is often exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. The solid is then washed with water and a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and byproducts.

-

Drying: Dry the resulting solid product under vacuum to yield the hypervalent iodine(V) reagent.

Substrate for Cross-Coupling Reactions

The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1] This allows for the introduction of a wide array of substituents at the 6-position of the tetrafluorobenzoic acid moiety, making it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.

Commonly employed cross-coupling reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a general workflow for a palladium-catalyzed Suzuki cross-coupling reaction using this compound as the aryl halide.

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, often with water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for advanced organic synthesis. Its highly fluorinated aromatic ring and reactive iodine functionality provide a powerful platform for accessing novel and complex molecular architectures. As a precursor to potent hypervalent iodine reagents and a versatile substrate in a wide range of cross-coupling reactions, this compound will undoubtedly continue to play a significant role in the development of new pharmaceuticals, agrochemicals, and functional materials. The continued exploration of its reactivity and the development of new synthetic methodologies centered around this scaffold will further expand its utility in the years to come.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applications. [Link]

- Matoušek V, Pietrasiak E, Schwenk R, Togni A.

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

Thermophysical Properties of 2-Fluoro-5-iodobenzoic acid. Chemcasts. [Link]

- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

Method for production of 2, 3, 4, 5-tetrafluorobenzoic acid. European Patent Office. [Link]

- Preparation method of 2,3,5, 6-tetrafluorophenol.

- Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid.

-

This compound. MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid

Introduction: The Structural Significance of a Polyhalogenated Building Block

2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its dense arrangement of electron-withdrawing fluorine atoms, coupled with a reactive iodine substituent, makes it a valuable synthon for introducing polyfluorinated moieties into larger, complex molecules.[1] The fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the iodine atom serves as a versatile handle for cross-coupling reactions.[1]

Accurate and unambiguous structural confirmation of this building block is paramount before its use in multi-step syntheses. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the theoretical underpinnings of the expected spectral features, providing the causal logic behind the data interpretation, and present robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. A multi-nuclear (¹H, ¹³C, ¹⁹F) approach is not just recommended, but essential for full characterization.

¹⁹F NMR Spectroscopy: The Defining Spectrum

For any polyfluorinated compound, ¹⁹F NMR is the most informative experiment.[2][3] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[2][4] The wide chemical shift range of ¹⁹F NMR significantly reduces the likelihood of signal overlap, which is a common challenge in ¹H NMR.[4][5]

Expected ¹⁹F NMR Spectrum:

The structure of this compound contains four distinct fluorine environments, which will give rise to four separate signals in the ¹⁹F NMR spectrum. The interpretation of this spectrum can be challenging due to complex spin-spin coupling between the fluorine atoms.[2][6]

-

Chemical Shifts (δ): The precise chemical shifts are sensitive to the solvent and reference standard used.[7] However, we can predict the relative positions based on the electronic environment. The fluorine atoms ortho and para to the electron-withdrawing carboxylic acid group and ortho to the iodine will have distinct chemical shifts from those meta to these groups.

-

Coupling Constants (J): We expect to see complex splitting patterns due to through-bond couplings (³JFF, ⁴JFF, and ⁵JFF) between the different fluorine nuclei. These coupling constants provide invaluable information for assigning each signal to a specific fluorine atom on the aromatic ring. For example, large ³JFF (ortho) couplings are typically observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule. A proton-decoupled ¹³C experiment is standard, but the signals will still be split by the adjacent fluorine atoms (¹JCF, ²JCF, etc.), providing another layer of structural confirmation.

-

Expected Signals:

-

C1 (Carboxylic Acid): This carbonyl carbon will appear significantly downfield (typically ~160-170 ppm) and will likely show coupling to the F2 fluorine (³JCF).

-

Aromatic Carbons (C2-C7): Six distinct signals are expected for the aromatic carbons. Each carbon bonded to a fluorine atom (C2, C3, C4, C5) will appear as a doublet with a very large one-bond coupling constant (¹JCF > 200 Hz). The carbons attached to the iodine (C6) and the carboxylic acid (C1) will also exhibit smaller couplings to the neighboring fluorine atoms.

-

¹H NMR Spectroscopy

The ¹H NMR spectrum is the simplest for this molecule, but still provides a crucial piece of information.

-

Expected Signal: A single, broad signal is expected for the acidic proton of the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration, but it will typically appear far downfield (>10 ppm). This signal will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum, which is a definitive test for an acidic proton.

Summary of Predicted NMR Data

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |

| ¹⁹F | F2, F3, F4, F5 | -110 to -160 (relative to CFCl₃) | Four distinct multiplets with complex F-F couplings. |

| ¹³C | C=O | ~160 - 170 | Singlet or small multiplet due to long-range C-F coupling. |

| C-I | ~90 - 100 | Multiplet due to C-F couplings. | |

| C-F | ~135 - 150 | Four distinct doublets (large ¹JCF) further split by other fluorines. | |

| C-COOH | ~120 - 130 | Multiplet due to C-F couplings. | |

| ¹H | COOH | > 10 | Broad singlet, exchangeable with D₂O. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for this compound.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.[4]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.

-

Filter the solution through a small glass wool plug or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

-

Instrument Setup:

-

¹⁹F NMR Acquisition:

-

¹H and ¹³C NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Functional Group Identification

Attenuated Total Reflectance (ATR) is the preferred modern technique for obtaining the IR spectrum of a solid sample due to its simplicity and lack of sample preparation.[9][10][11]

Expected IR Spectrum:

The IR spectrum will show characteristic absorption bands corresponding to the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.

-

C=C Stretches (Aromatic Ring): Several sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the aromatic ring.

-

C-F Stretches: Strong, intense absorption bands are expected in the 1300-1000 cm⁻¹ region, which are characteristic of carbon-fluorine bonds on an aromatic ring.

Summary of Predicted IR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp |

| Aryl Fluoride | C-F Stretch | 1300 - 1000 | Strong, Intense |

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the key functional groups.

Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond) is clean.[12]

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.[9][13]

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.[9][12]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[9]

-

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this one.[14][15] It typically produces protonated or deprotonated molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight.[14]

Expected Mass Spectrum (ESI Negative Mode):

Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is the logical choice and is expected to be highly efficient.[15][16]

-

Molecular Ion Peak [M-H]⁻: The most prominent peak in the spectrum should correspond to the deprotonated molecule. The calculated monoisotopic mass of C₇HF₄IO₂ is 319.8957 Da.[17] Therefore, the [M-H]⁻ ion should be observed at an m/z (mass-to-charge ratio) of approximately 318.9.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), and fluorine is monoisotopic (¹⁹F). The primary isotopic signature will come from ¹³C. A small A+1 peak (from one ¹³C atom) will be observed at m/z 319.9 with an expected relative abundance of ~7.7% of the main [M-H]⁻ peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).

Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight and elemental formula of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable ESI-compatible solvent, such as methanol or acetonitrile/water.[15]

-

A small amount of a base (e.g., ammonium hydroxide) may be added to the solution to facilitate deprotonation for negative mode analysis, although it is often unnecessary for a strong acid.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle in negative polarity (e.g., -3 to -4 kV) to generate an aerosol of charged droplets.[16]

-

-

Mass Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement of the [M-H]⁻ ion.[18]

-

-

Data Analysis:

-

Identify the base peak and confirm it corresponds to the expected [M-H]⁻ ion.

-

Use the instrument's software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula C₇F₄IO₂⁻.

-

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in the integration of complementary data. No single technique provides the complete picture, but together they offer unambiguous structural proof. The following workflow illustrates the logical process of characterization.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural characterization of this compound is a clear example of the necessity of an integrated analytical approach. While ¹⁹F NMR provides the most detailed information about the fluorinated aromatic core, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry provides definitive proof of the molecular weight and elemental composition. By following the robust protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this critical chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.com. [Link]

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3879. [Link]

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell.com. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from unh.edu. [Link]

-

ResearchGate. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4063–4072. [Link]

-

Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Supporting Information. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

National Institutes of Health. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia.org. [Link]

-

PubMed. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Koppel, I. A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(14), 5982–5992. [Link]

-

ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]

-

SpectraBase. (n.d.). Benzoic acid, 3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from SpectraBase.com. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

-

Stenson, A. C., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Analytica Chimica Acta, 466(2), 197-206. [Link]

-

Amanote Research. (2019). (PDF) Crystallographic and Spectroscopic Characterization. [Link]

-

YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.com. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. biophysics.org [biophysics.org]

- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. jascoinc.com [jascoinc.com]

- 11. mt.com [mt.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. repository.geologyscience.ru [repository.geologyscience.ru]

Foreword: The Strategic Value of Polyfunctional Aromatic Scaffolds

An In-depth Technical Guide to the Structure, Properties, and Application of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid

In the intricate world of molecular design, particularly within pharmaceutical and materials science, the utility of a chemical building block is defined by its structural nuance and predictable reactivity. Polyhalogenated aromatic compounds represent a cornerstone of modern synthetic strategy, offering a powerful toolkit to modulate electronic properties, enhance metabolic stability, and create specific steric environments. Among these, this compound emerges as a scaffold of exceptional value. Its densely packed, electronically distinct functional groups—a carboxylic acid, a reactive iodine atom, and an electron-deficient tetrafluorinated ring—provide a versatile platform for complex molecular engineering. This guide offers a comprehensive examination of this compound, moving from its fundamental structure to its strategic application in advanced synthesis.

Core Molecular Architecture and Physicochemical Profile

The structure of this compound is a study in controlled reactivity. The benzene core is fully substituted, creating a molecule with distinct and predictable chemical behavior. The four electron-withdrawing fluorine atoms create a highly electron-deficient (π-poor) aromatic system. This has two profound consequences: it significantly increases the acidity of the carboxylic acid proton and it activates the C-I bond towards oxidative addition, a key step in many cross-coupling reactions.

The ortho-relationship between the bulky iodine atom and the carboxylic acid group introduces significant steric hindrance, which can influence the conformation of the carboxyl group and direct intermolecular interactions.

Caption: Ball-and-stick representation of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 110625-15-5 | [1][2] |

| Molecular Formula | C₇HF₄IO₂ | [1][3] |

| Molecular Weight | 319.98 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >98% | [1] |

| IUPAC Name | This compound | [2][3] |

Synthesis Pathway and Structural Verification

The synthesis of highly substituted aromatics requires a robust and high-yielding methodology. For this compound, a common laboratory-scale synthesis begins with a precursor like tetrafluorophthalic acid, which is converted to the corresponding anthranilic acid. The key transformation involves a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Iodination

-

Diazotization: 2-Amino-3,4,5,6-tetrafluorobenzoic acid is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water. The solution is cooled to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to prevent premature decomposition and side reactions. The reaction is monitored for the completion of diazotization.

-

Iodination: A solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution. The diazonium group (-N₂⁺) is an excellent leaving group, and it is readily displaced by the iodide nucleophile (I⁻) to form the C-I bond.

-

Workup and Purification: The reaction mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases. The crude product often precipitates from the aqueous mixture. It is then collected by filtration, washed, and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for obtaining the product with high purity.

Spectroscopic Validation

The identity and purity of the final compound must be confirmed. The following spectroscopic signatures are characteristic of this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | A single, broad peak in the downfield region (δ 10-13 ppm). | This signal corresponds to the highly deshielded acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and exchange. |

| ¹⁹F NMR | Four distinct multiplets. | Each fluorine atom is in a unique chemical environment and will exhibit coupling to the other three fluorine atoms, resulting in complex splitting patterns. |

| ¹³C NMR | Seven signals: one for the carboxyl carbon (~165 ppm) and six for the aromatic carbons. | The aromatic signals will be split due to C-F coupling, providing definitive structural information. |

| IR Spec. | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1000-1400 cm⁻¹). | These peaks are diagnostic for the carboxylic acid and the polyfluorinated aromatic ring functional groups. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 320. | Confirms the molecular weight of the compound. |

Chemical Reactivity and Synthetic Utility

The true power of this molecule lies in its capacity for selective, sequential transformations at its distinct functional sites. This allows for its use as a versatile linchpin in multi-step synthetic campaigns.

Caption: Key synthetic transformations of this compound.

-

Reactions at the Carboxylic Acid: The carboxyl group undergoes standard transformations such as esterification and amide bond formation. These reactions are foundational for integrating the molecule into larger structures like peptides or polymers.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the primary locus for building molecular complexity. Its reactivity in palladium-catalyzed reactions is exceptional, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high fidelity.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enyne systems, valuable in materials science.

-

Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted anilines, a common motif in pharmaceuticals.

-

This orthogonal reactivity allows a synthetic chemist to first perform a cross-coupling reaction on the C-I bond and then modify the carboxylic acid, or vice-versa, providing strategic flexibility.

Applications in Drug Discovery and Advanced Materials

The unique combination of properties makes this compound a "privileged scaffold" in several research areas.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of fluoroquinolone antibacterials, such as ofloxacin and lomefloxacin.[5] The tetrafluorinated ring enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the fluorine atoms can improve binding affinity to biological targets through favorable electrostatic and hydrogen bonding interactions.[4]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to create next-generation pesticides with improved potency and environmental persistence profiles.[4][5]

-

Functional Materials: The electron-deficient aromatic core is a valuable component in the design of organic electronics, including n-type semiconductors and materials for advanced display technologies like liquid crystals.[4][5]

Safety and Handling Protocols

As a reactive chemical intermediate, proper handling is essential.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is far more than a simple halogenated molecule. It is a strategically designed synthetic tool that offers a confluence of acidity, steric definition, and versatile reactivity. For the medicinal chemist, it provides a robust scaffold for creating metabolically stable and potent drug candidates. For the materials scientist, it is a building block for novel electronic materials. A thorough understanding of its structural properties and chemical behavior, as outlined in this guide, is the first step toward unlocking its full potential in addressing complex scientific challenges.

References

-

PubChem. This compound | C7HF4IO2. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. [Link]

-

PubChem. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2. [Link]

-

MDPI. 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. [Link]

- Google Patents. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

ResearchGate. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. [Link]

-

Autech. Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applications. [Link]

Sources

An In-depth Technical Guide to 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,4,5-tetrafluoro-6-iodobenzoic acid, a key fluorinated building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data with practical, field-proven insights into its synthesis and application, particularly in medicinal chemistry and materials science.

Chemical Identity and Core Properties

This compound is a highly functionalized aromatic compound. The presence of four fluorine atoms, an iodine atom, and a carboxylic acid group on a benzene ring makes it a versatile and valuable intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the molecule, particularly the acidity of the carboxylic acid and the susceptibility of the carbon-iodine bond to oxidative addition in cross-coupling reactions.

Synonyms and Identifiers

Accurate identification is critical in research and development. The following table summarizes the key identifiers and synonyms for this compound.[1][2][3]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 110625-15-5 |

| PubChem CID | 13704753 |

| Molecular Formula | C₇HF₄IO₂ |

| Molecular Weight | 319.98 g/mol |

| InChI Key | XICQUVTZFSOOTK-UHFFFAOYSA-N |

| Synonyms | 2-Iodotetrafluorobenzoic acid, Benzoic acid, 2,3,4,5-tetrafluoro-6-iodo- |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound typically appears as a white to off-white solid.[2]

| Property | Value |

| Melting Point | 85 - 87 °C |

| Boiling Point | 239.2 °C (Predicted) |

| Density | 1.633 g/cm³ (Predicted) |

| XLogP3 | 2.5 |

| Physical Form | Solid |

| Purity | Typically >95% |

Synthesis and Reactivity

The synthesis of this compound is not as straightforward as its non-iodinated counterpart. Direct iodination of 2,3,4,5-tetrafluorobenzoic acid is challenging due to the deactivated nature of the aromatic ring. A more plausible and controllable laboratory-scale synthesis involves a directed ortho-lithiation strategy.

Conceptual Synthesis Workflow

The carboxylic acid group is an effective directing group for ortho-lithiation. This process involves the deprotonation of the C-H bond adjacent to the carboxylate using a strong organolithium base, followed by quenching the resulting aryl lithium species with an iodine source.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established principles of directed ortho-lithiation of aromatic carboxylic acids.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq). Dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add TMEDA (2.2 eq) to the solution. Then, add s-BuLi (2.2 eq) dropwise while maintaining the temperature at -78 °C. The formation of a dianion is expected. Stir the reaction mixture at this temperature for 2 hours.

-

Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1 hour at -78 °C and then warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Rationale: The use of two equivalents of a strong base like s-BuLi is crucial. The first equivalent deprotonates the acidic carboxylic acid proton, while the second equivalent, directed by the resulting carboxylate, removes the ortho proton. TMEDA is used to break up the organolithium aggregates, increasing the basicity and reactivity of the s-BuLi. Quenching with an electrophile, in this case, iodine, installs the iodo group at the lithiated position.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for introducing a tetrafluorophenyl moiety into more complex molecules. The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions.[4]

Cross-Coupling Reactions: A Gateway to Novel Compounds

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in pharmaceutical and materials science for the construction of C-C bonds.

Caption: Common cross-coupling applications of the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality and Trustworthiness: The choice of a palladium catalyst with phosphine ligands is standard for activating the C-I bond via oxidative addition. The base is essential for the transmetalation step of the catalytic cycle. Using a degassed solvent and an inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst, ensuring the reaction proceeds efficiently and reproducibly.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The true power of this molecule is realized in its application as a robust partner in cross-coupling reactions, providing a reliable route to complex, highly fluorinated molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and developers looking to leverage the unique properties of this compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

ResearchGate. (2010). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Physical and chemical properties of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid

An In-Depth Technical Guide to 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Properties, Synthesis, and Applications

Foreword: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. This compound (CAS No. 110625-15-5) emerges as a particularly valuable building block in this context. It is not merely a fluorinated aromatic but a bifunctional reagent of significant potential. The dense fluorine substitution provides a unique electronic signature and metabolic stability, while the ortho-iodine substituent serves as a versatile synthetic handle for advanced molecular engineering. This guide provides an in-depth analysis of its core properties, a plausible synthetic route, and its critical applications for researchers, chemists, and professionals in drug development.

Molecular Identity and Physicochemical Profile

This compound is a polysubstituted benzoic acid derivative. The high degree of fluorination dramatically influences its acidity, lipophilicity, and reactivity compared to its non-fluorinated counterparts.

Molecular Structure and Key Identifiers

The structure features a benzene ring substituted with four consecutive fluorine atoms, a carboxylic acid group, and an iodine atom positioned ortho to the carboxylate. This arrangement creates a sterically hindered and electron-deficient aromatic system.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound. While experimental data for properties like melting point and solubility are not widely published, scientifically informed estimations are provided based on its structure and comparison to its precursor.

| Property | Value | Source / Comment |

| CAS Number | 110625-15-5 | [1][2] |

| Molecular Formula | C₇HF₄IO₂ | [1][2] |

| Molecular Weight | 319.98 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% - 98% | [2] |

| IUPAC Name | This compound | [1] |

| Melting Point | Not experimentally reported. Expected to be >90 °C. | The precursor, 2,3,4,5-tetrafluorobenzoic acid, melts at 85-87 °C. The heavier iodine atom is expected to increase melting point due to stronger intermolecular forces.[3][4] |

| Solubility | Not experimentally reported. | Expected to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate. |

| pKa | Not experimentally reported. | The extensive fluorination suggests a significantly lower pKa (higher acidity) than benzoic acid (pKa ≈ 4.2). For comparison, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has a pKa of 5.3.[5] |

| XLogP3 | 2.5 | Computed by PubChem.[1] |

Spectroscopic and Analytical Profile

While a comprehensive public database of spectra for this specific molecule is sparse, its structural features allow for a reliable prediction of its spectral characteristics. These predictions are essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to be simple, showing a single, broad singlet in the downfield region (δ > 10 ppm) corresponding to the acidic proton of the carboxylic acid. The absence of other protons on the aromatic ring simplifies the spectrum significantly.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The carboxylic carbon (C=O) will be the most downfield. The four fluorine-bearing aromatic carbons will appear as complex multiplets due to C-F coupling. The iodine-substituted carbon (C-I) is expected to be at a relatively high field (low ppm value) compared to the other aromatic carbons. For reference, spectral data for the non-iodinated precursor is available.[6]

-

¹⁹F NMR: This is a critical technique for characterization. Four distinct signals are expected, one for each unique fluorine environment. The signals will exhibit complex splitting patterns (e.g., doublets of doublets, triplets of doublets) due to through-bond coupling between adjacent fluorine atoms (typically ³J(F-F) and ⁴J(F-F)). The chemical shifts will be indicative of their position relative to the iodo and carboxyl groups.

-

Infrared (IR) Spectroscopy: Key characteristic vibrational bands would include:

-

A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

-

A strong C=O (carbonyl) stretch, typically found between 1700-1725 cm⁻¹.

-

Strong C-F stretching bands in the 1000-1300 cm⁻¹ region.

-

A C-I stretching vibration at a lower frequency, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z ≈ 319.90. A characteristic fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and the iodine atom (-I, 127 Da).

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual reactivity, which allows for sequential and site-selective modifications.

The Ortho-Iodine Handle: A Gateway to Cross-Coupling

The carbon-iodine (C-I) bond is significantly weaker and more reactive in palladium-catalyzed cross-coupling reactions than a carbon-fluorine (C-F) bond.[7] This reactivity difference is fundamental, enabling the selective functionalization at the 6-position without disturbing the tetrafluorinated core. This makes the molecule an ideal substrate for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Heck Reaction: Formation of C-C bonds with alkenes.

The ability to perform these transformations selectively is of paramount importance in the construction of complex pharmaceutical intermediates.[8]

Caption: Selective cross-coupling reactions utilizing the reactive C-I bond.

The Carboxylic Acid Group: A Point of Conjugation

The carboxylic acid functionality provides a secondary reaction site, typically for amide bond formation. After functionalizing the C-I bond, the carboxyl group can be activated (e.g., to an acid chloride or using coupling reagents like EDC/HOBt) and reacted with amines to build more complex structures, such as peptides or other bioactive amides.

Proposed Synthesis Protocol

Causality: The starting material, 2,3,4,5-tetrafluorobenzoic acid, is a highly electron-deactivated ring, making electrophilic substitution difficult. The reaction requires a strong iodinating agent and harsh conditions (e.g., fuming sulfuric acid or an iodine/oxidant system) to proceed. The carboxyl group is a meta-director, but the steric hindrance and electronic environment of the heavily fluorinated ring favor substitution at the vacant 6-position.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology (Proposed)

-

Reactor Setup: In a well-ventilated fume hood, charge a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with 2,3,4,5-tetrafluorobenzoic acid (1.0 eq.).

-

Reagent Addition: Under stirring, cautiously add concentrated sulfuric acid as the solvent. Add elemental iodine (I₂, ~0.6 eq.) followed by the portion-wise addition of a suitable oxidizing agent, such as potassium iodate (KIO₃, ~0.5 eq.). The use of an oxidant is critical to generate the highly electrophilic iodine species in situ.

-

Reaction: Heat the mixture to 60-80 °C. The reaction is typically exothermic and should be controlled carefully. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. A solid precipitate should form.

-

Isolation & Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by NMR, IR, MS, and melting point analysis to confirm its identity and purity.

Applications in Research and Development

The unique combination of a stable polyfluorinated core and a reactive iodine handle makes this compound a valuable intermediate in several high-value R&D areas.

-

Pharmaceutical Synthesis: It is a key building block for creating complex molecules where the tetrafluorophenyl moiety imparts desirable properties like increased metabolic stability, enhanced binding affinity (through fluorine's unique interactions), and improved bioavailability.[8] Its derivatives are explored in various therapeutic areas.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a fluorinated core can lead to the development of new pesticides and herbicides with enhanced potency and environmental profiles.

-

Functional Materials & Polymers: The rigid and electron-deficient aromatic ring can be incorporated into polymers to create materials with high thermal stability, specific electronic properties, or low surface energy.[8]

-

Medicinal Chemistry: The iodine allows for its use as a scaffold for library synthesis. A common core can be rapidly diversified via various cross-coupling reactions, allowing for the efficient exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

-

Hazard Classification: The compound is typically classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding if handling large quantities. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations often specify storage in a refrigerator to ensure long-term stability. Keep away from incompatible materials such as strong oxidizing agents and bases.

References

-

Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ozerskaya, A. V., et al. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Retrieved from [Link]

- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.

- Google Patents. (n.d.). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

- Google Patents. (n.d.). Preparation of 2,3,4,5-tetrafluorobenzoic acid.

- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid.

-

MDPI. (n.d.). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Solid-phase cross-coupling reaction of aryl(fluoro)silanes with 4-iodobenzoic acid. Retrieved from [Link]

-

NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

ScienceDirect. (2010). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Retrieved from [Link]

-

NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

-